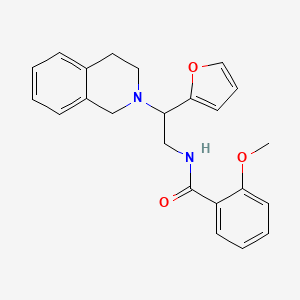

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.456. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide, also known by its CAS number 898433-25-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure includes a dihydroisoquinoline moiety, a furan ring, and a methoxybenzamide group. Its molecular formula is C23H24N2O5S with a molecular weight of 440.5 g/mol. The structural features contribute to its unique reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O5S |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 898433-25-5 |

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, certain derivatives have shown potent antiproliferative effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 values around 1.1 μM

- HCT-116 (Colorectal Cancer) : IC50 values around 2.6 μM

- HepG2 (Liver Cancer) : IC50 values around 1.4 μM

These compounds were found to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, with IC50 values ranging from 1.95 to 4.24 μM, outperforming standard drugs like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus. Some derivatives demonstrated good inhibition rates, indicating potential for development as antimicrobial agents .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : The presence of the furan ring may confer antioxidant properties that protect normal cells from oxidative stress.

Case Studies

A notable study involved the synthesis and evaluation of a series of benzamide derivatives with similar structures. These studies highlighted the importance of structural modifications in enhancing biological activity:

- Study A : Investigated the effects of varying the methoxy group position on anticancer activity.

- Study B : Focused on the furan ring's influence on antimicrobial efficacy.

Each study provided insights into optimizing the compound's structure for improved therapeutic outcomes.

Aplicaciones Científicas De Investigación

Biological Activities

1. Anticancer Potential:

Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide exhibit anticancer properties. The isoquinoline structure has been linked to the inhibition of cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating specific signaling pathways .

2. Neuroprotective Effects:

The compound's structural components suggest potential neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have indicated that such compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoquinoline core followed by functionalization with furan and methoxybenzamide groups. The reaction conditions require careful control to optimize yield and purity.

The mechanism of action is hypothesized to involve the compound's ability to bind to specific receptors or enzymes within the body, modulating biological pathways that lead to its therapeutic effects. For instance, it may act as an inhibitor of certain kinases involved in cancer progression or as a modulator of neurotransmitter receptors .

Research Findings and Case Studies

Several studies have documented the effects and applications of this compound:

Análisis De Reacciones Químicas

Oxidation Reactions

The dihydroisoquinoline ring undergoes oxidation under controlled conditions to form aromatic isoquinoline derivatives. Key findings include:

-

Mechanistic Insight : Oxidation of the dihydroisoquinoline moiety proceeds via protonation of the tertiary amine, followed by hydride abstraction to form an iminium intermediate, which aromatizes to isoquinoline .

Reduction Reactions

The compound’s reducible sites include the furan ring and the secondary amide group:

-

Critical Note : Selective reduction of the amide requires stoichiometric control to avoid over-reduction of the furan ring .

Nucleophilic Substitution

The methoxy group on the benzamide undergoes demethylation under strong nucleophilic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C, 2 hrs | N-(2-(3,4-dihydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-2-hydroxybenzamide | 89% | |

| HI/AcOH | Reflux, 6 hrs | Same as above | 76% |

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic substitutions, though reactivity is moderated by electron-withdrawing effects from the adjacent ethyl group:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro-furan derivative | 53% | |

| Cl₂/FeCl₃ | CHCl₃, RT, 1 hr | 5-Chloro-furan derivative | 48% |

-

Regioselectivity : Substitution occurs preferentially at the C5 position of the furan due to steric hindrance at C4.

Coupling Reactions

The compound engages in palladium-catalyzed cross-coupling via its halogenated derivatives:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at furan C5 | 67% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl modifications on dihydroisoquinoline | 61% |

-

Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent decomposition .

Stability and Degradation Pathways

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-27-21-10-5-4-9-19(21)23(26)24-15-20(22-11-6-14-28-22)25-13-12-17-7-2-3-8-18(17)16-25/h2-11,14,20H,12-13,15-16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRNAVDXLIHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.